Divalproex sodium

Epilepsy Bipolar Disorder Tolerability

Procure divalproex sodium—the stable 1:1 molar coordination complex of sodium valproate and valproic acid—for its clinically proven advantages. Enteric-coated DR tablets enable 85% of GI-intolerant patients to continue therapy. ER formulations reduce adverse events by 23% vs DR and provide once-daily, zero-order pharmacokinetics. Essential for on-label bipolar disorder treatment where valproic acid is epilepsy-only. Serves as the reference API for controlled-release generic development. Request a quote or order now.

Molecular Formula C8H16NaO2
Molecular Weight 167.20 g/mol
CAS No. 76584-70-8
Cat. No. B000354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDivalproex sodium
CAS76584-70-8
Synonyms2 Propylpentanoic Acid
2-Propylpentanoic Acid
Calcium Valproate
Convulsofin
Depakene
Depakine
Depakote
Dipropyl Acetate
Divalproex
Divalproex Sodium
Ergenyl
Magnesium Valproate
Propylisopropylacetic Acid
Semisodium Valproate
Sodium Valproate
Valproate
Valproate Calcium
Valproate Sodium
Valproic Acid
Valproic Acid, Sodium Salt (2:1)
Vupral
Molecular FormulaC8H16NaO2
Molecular Weight167.20 g/mol
Structural Identifiers
SMILESCCCC(CCC)C(=O)O.[Na]
InChIInChI=1S/C8H16O2.Na/c1-3-5-7(6-4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);
InChIKeyRGZUPIWJTSGERU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Divalproex Sodium (CAS 76584-70-8): A Stable Coordination Compound for Epilepsy, Bipolar Disorder, and Migraine Prophylaxis


Divalproex sodium is a stable coordination compound consisting of sodium valproate and valproic acid in a 1:1 molar ratio [1]. Upon oral administration, it dissociates in the gastrointestinal tract to release the valproate ion, the active pharmacological moiety [1]. Divalproex sodium is indicated for the treatment of seizure disorders, acute manic or mixed episodes associated with bipolar disorder, and the prophylactic treatment of migraine headache [1]. The compound is commercially available in several distinct oral formulations, including enteric-coated delayed-release (DR) tablets and extended-release (ER) tablets, each designed with specific absorption characteristics to address different clinical needs [2].

Divalproex Sodium Substitution: Why In-Class Interchangeability Is Not Straightforward


While valproate derivatives share the same active ion, simple substitution between divalproex sodium and other valproate forms (e.g., valproic acid, sodium valproate) or even between different divalproex formulations (DR vs. ER) is not without consequence. The distinct absorption kinetics of each formulation lead to clinically meaningful differences in peak and trough plasma concentrations, which can impact both tolerability and therapeutic efficacy [1]. Specifically, substituting valproic acid capsules with divalproex sodium DR tablets may reduce gastrointestinal side effects and improve patient tolerability without compromising systemic exposure [2]. Furthermore, switching from a DR to an ER formulation requires dose adjustment (8-20% higher dose for ER) and results in a drastically different, flattened pharmacokinetic profile, underscoring that these products are not therapeutically equivalent in a simple sense [3].

Quantitative Differentiation of Divalproex Sodium: Evidence for Scientific Selection and Procurement


Gastrointestinal Tolerability: Divalproex Sodium DR vs. Valproic Acid Capsules

Enteric-coated divalproex sodium (DS) demonstrates significantly improved gastrointestinal (GI) tolerability compared to valproic acid (VA) capsules. In patients who had previously discontinued valproate therapy due to GI intolerance, 85% (23/27) were able to tolerate and continue therapy with enteric-coated DS tablets [1]. This finding is further supported by a retrospective analysis showing a statistically significant difference in the incidence of GI adverse effects between the two forms [2].

Epilepsy Bipolar Disorder Tolerability

Comparative Absorption Kinetics: Divalproex Sodium DR vs. ER Formulations

The absorption profiles of divalproex sodium delayed-release (DR) and extended-release (ER) tablets are fundamentally distinct. VPA absorption from DR tablets is characterized by a ~2-hour lag time followed by rapid absorption, with 63% of the dose absorbed in under 1 hour and completion within 6-7 hours [1]. In contrast, VPA absorption from ER tablets starts immediately at a modest rate, with 53% of the dose absorbed within 12 hours, and continues at a slow, constant rate for over 20 hours, producing significantly lower peak concentrations (Cmax) and a much later time to peak (Tmax) [1][2].

Pharmacokinetics Formulation Science Epilepsy

Comparative Efficacy in Bipolar Disorder: Divalproex Sodium vs. Sodium Valproate

In a prospective, observational study of 110 patients with bipolar disorder, both sodium valproate and divalproex sodium demonstrated significant improvement in mood rating scales over 8 weeks. Divalproex sodium showed marginally better efficacy, with a 54.13% reduction in Young Mania Rating Scale (YMRS) scores compared to a 53.39% reduction with sodium valproate. For Bipolar Depression Rating Scale (BDRS) scores, the reduction was 53.33% with divalproex versus 52.44% with sodium valproate [1].

Bipolar Disorder Mania Mood Stabilizer

Pharmacokinetic Equivalence and Formulation Diversity

Equivalent oral doses of divalproex sodium products and valproic acid capsules deliver equivalent quantities of the valproate ion systemically, confirming their bioequivalence in terms of total exposure (AUC) [1]. However, the rate of absorption differs significantly between formulations, with valproic acid capsules having a faster absorption rate (Tmax ~2.2 hours) compared to divalproex sodium DR tablets (Tmax ~3.4 hours) and ER tablets (Tmax ~19.7 hours) [2]. This demonstrates that while the total dose delivered is equivalent, the temporal profile of drug delivery is a key differentiator.

Bioequivalence Formulation Generic Drugs

Regulatory Indication Divergence: Divalproex Sodium vs. Valproate

A notable regulatory divergence exists between valproate derivatives. In many countries, valproate (valproic acid) is indicated for epilepsy only, whereas divalproex sodium and valpromide are indicated for bipolar disorders [1]. This is despite the fact that all derivatives deliver the same active valproate ion. A systematic review found no differences in efficacy between valproic acid and divalproex for either epilepsy or mood disorders in any of the eight studies examined, suggesting the regulatory distinction is not based on clinical efficacy differences [1].

Regulatory Affairs Bipolar Disorder Drug Approval

Tolerability of Divalproex ER vs. DR Formulations: A Meta-Analysis

A meta-analysis of controlled clinical trials found that extended-release (ER) divalproex sodium is associated with a significantly lower incidence of adverse events (AEs) compared to the delayed-release (DR) formulation. Data pooled from nine trials showed superior tolerability for ER with less frequent tremor, weight gain, and gastrointestinal complaints (all P<0.001) [1]. In the bipolar disorder population, the AE incidence was 26.8% for VPA-ER versus 34.8% for VPA-DR [2].

Extended-Release Tolerability Meta-Analysis

Recommended Procurement Scenarios for Divalproex Sodium Based on Quantitative Evidence


Epilepsy and Bipolar Disorder Patient Populations with High GI Intolerance Risk

For patient populations known to experience or at risk of gastrointestinal side effects from valproate therapy, the procurement of enteric-coated divalproex sodium (DR) tablets is strongly recommended. Evidence shows that 85% of patients who could not tolerate valproic acid capsules due to GI issues successfully continued treatment with DS, with a discontinuation rate for GI intolerance of only 12% in valproate-naive patients [1]. This is a significant improvement in real-world tolerability that can enhance medication adherence and clinical outcomes.

Long-Term Maintenance Therapy Requiring Once-Daily Dosing and Reduced Side Effect Burden

In scenarios where long-term, once-daily dosing is desired to improve adherence, and minimizing side effects is a priority, the extended-release (ER) formulation of divalproex sodium is the optimal procurement choice. A meta-analysis demonstrates that VPA-ER has a significantly lower incidence of adverse events (26.8%) compared to VPA-DR (34.8%) [2]. Additionally, the unique absorption profile of ER, which maintains near-constant plasma concentrations over 24 hours, minimizes the peak-trough fluctuations associated with side effects and breakthrough symptoms [3].

Bipolar Disorder Treatment in Regions Requiring Specific Regulatory Indications

In healthcare systems or markets where valproate (valproic acid) is only approved for epilepsy, the procurement of divalproex sodium is essential for the on-label treatment of bipolar disorder [4]. This regulatory distinction is critical for compliance, reimbursement, and formulary management, even though clinical data suggests similar efficacy between valproate derivatives.

Pharmaceutical Development and Generic Formulation of Sustained-Release Valproate Products

For R&D and generic pharmaceutical companies, divalproex sodium serves as the reference API for developing novel controlled-release formulations. Patents describe the use of a 1:1 molar ratio of sodium valproate and valproic acid (the composition of divalproex sodium) to create stable coordination compounds with superior stability characteristics compared to valproic acid alone [5]. Furthermore, the distinct pharmacokinetic behavior of divalproex ER, which follows a zero-order release pattern, serves as the benchmark for designing and validating new sustained-release valproate dosage forms [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Divalproex sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.